3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide
Description
3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a chloro group, a methyl group, and an oxazolyl group attached to the benzothiophene core
Properties
IUPAC Name |
3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-2-3-8-9(6-7)19-12(11(8)14)13(17)15-10-4-5-18-16-10/h2-6H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZNMSPQKFVVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NOC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiophene Core: Starting with a suitable benzene derivative, the thiophene ring can be introduced through cyclization reactions.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be employed to introduce the chloro and methyl groups at the desired positions on the benzothiophene ring.
Formation of the Oxazolyl Group: The oxazolyl group can be synthesized through cyclization reactions involving suitable precursors.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the oxazolyl group is attached to the benzothiophene core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiophene ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-benzothiophene-2-carboxamide: Lacks the methyl and oxazolyl groups.
6-methyl-1-benzothiophene-2-carboxamide: Lacks the chloro and oxazolyl groups.
N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide: Lacks the chloro and methyl groups.
Uniqueness
3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of all three functional groups (chloro, methyl, and oxazolyl) on the benzothiophene core. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
